![molecular formula C15H16ClN3O B5555135 2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)

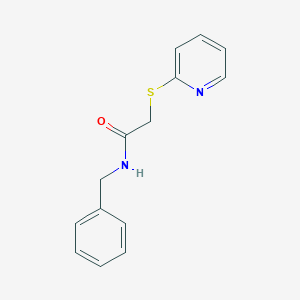

2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest belongs to a class of chemicals known for their diverse applications in organic synthesis and potentially pharmacological properties. While specific details on this exact compound are scarce, related structures have been extensively studied for their synthesis methods, molecular structure characteristics, chemical behaviors, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including catalytic oxidation, Knoevenagel condensation, and cyclization, yielding high purity products. A novel synthetic route for a structurally similar compound, 2-Chloro-N,N-dimethylnicotinamide, showcases the efficiency of such processes with yields exceeding 65% and product purity above 99% (Du Xiao-hua, 2013).

Molecular Structure Analysis

X-ray crystallography determines the molecular structure, revealing specific configurations and arrangements that contribute to the compound's properties and reactivity. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into molecular interactions and stability (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

The compound's reactivity with other chemicals, such as urea or ammonium thiocyanate, leads to the formation of derivatives with distinct structures and potentially differing properties. This reactivity is crucial for its applications in synthesis and modifications (L. Demina & M. E. Konshin, 1992).

科学的研究の応用

Conformational Study

- Axially chiral 2,4-dimethylnicotinamides have been explored for their conformational properties. These compounds serve as NAD+ model precursors, showing a strong conformational preference in solution at the amide bond, the chiral center, and the benzylic carbon (Vekemans, Boogers, & Buck, 1991).

Antimicrobial Applications

- Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have been synthesized and shown interesting antimicrobial activity against various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anticonvulsant Properties

- Compounds like N-phenyl derivatives of phthalimide, incorporating elements similar to the given compound, have been evaluated for anticonvulsant and neurotoxic properties. These studies offer insights into potential applications in treating seizures (Vamecq et al., 2000).

Synthesis Methods

- Research into novel synthetic routes for related compounds like 2-Chloro-N,N-dimethylnicotinamide, an important synthesis intermediate, has been explored. This demonstrates the significance of these compounds in chemical synthesis (Du Xiao-hua, 2013).

Aromatase Inhibitors

- Some derivatives have been synthesized and evaluated for their activity as aromatase inhibitors, indicating potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Reversible Blocking

- Research into reversible blocking of amino groups, which can be related to the study of compounds like 2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide, has been conducted. This has implications in various biochemical applications (Dixon & Perham, 1968).

Antimicrobial Screening

- Compounds such as 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been prepared and evaluated for their antimicrobial activities, highlighting their potential in medical applications (Patel & Shaikh, 2010).

Herbicide Development

- Derivatives have been synthesized as key intermediates in the development of herbicides like nicosulfuron, indicating their importance in agricultural chemistry (Peng Xue-wei, 2011).

Cancer Chemoprevention

- Some analogs have been explored in cancer chemoprevention, showing potential as agents in cancer therapy trials (Boone, Kelloff, & Malone, 1990).

特性

IUPAC Name |

2-(3-chloro-2-methylanilino)-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O/c1-8-7-9(2)18-15(13(8)14(17)20)19-12-6-4-5-11(16)10(12)3/h4-7H,1-3H3,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQYBCUSNOPCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC2=C(C(=CC=C2)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)

![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)